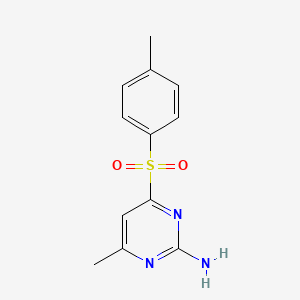
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes the synthesis of a dihydropyrimidinone derivative using p-toluene sulfonic acid as a catalyst . Although the target compound is not the same, the use of p-toluene sulfonic acid in the synthesis could be relevant. The optimized conditions for the reaction described in the paper include a specific temperature, reaction time, and molar ratios of the reactants, leading to a high yield of 86.9% . This suggests that p-toluene sulfonic acid is an effective catalyst for reactions involving pyrimidine derivatives, which could be applicable to the synthesis of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine.
Molecular Structure Analysis
The second paper discusses the synthesis and characterization of an organic dye that includes a toluene-p-sulfonate group . While the core structure of this compound differs from 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine, the presence of the toluene-p-sulfonate moiety is a commonality. Characterization techniques such as elemental analysis, mass spectra, thermal analysis, and IR spectra were used to elucidate the structure of the synthesized compound . These techniques could similarly be employed to analyze the molecular structure of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine.
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine. However, the papers do provide examples of how related compounds can be synthesized and what kind of chemical behavior they may exhibit. For instance, the use of p-toluene sulfonic acid as a catalyst in the synthesis of pyrimidine derivatives suggests that similar conditions could be explored for the synthesis of the target compound . Additionally, the optical properties of the organic dye mentioned in the second paper indicate that compounds with toluene-sulfonate groups can have interesting electronic properties, which might also be true for 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine are not discussed in the provided papers. However, based on the synthesis and characterization of related compounds, one can infer that the target compound may exhibit certain solubility characteristics due to the toluene-sulfonate group and may have specific optical properties that could be studied using UV-visible spectroscopy and fluorescence spectroscopy . The thermal stability of the compound could also be investigated using thermal analysis, as was done for the organic dye in the second paper .
Applications De Recherche Scientifique
Environmental Applications
- Degradation of Chlorimuron-Ethyl : A study demonstrated the degradation of chlorimuron-ethyl, a herbicide, by the fungus Aspergillus niger. This degradation is significant for reducing chlorimuron contamination in soil and water. Aspergillus niger utilizes two major routes for degrading the herbicide, involving the cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to various metabolites (Sharma, Banerjee, & Choudhury, 2012).
Propriétés
IUPAC Name |
4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)18(16,17)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYIZBDMDPDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377576 | |
| Record name | 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine | |
CAS RN |
860648-93-7 | |
| Record name | 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



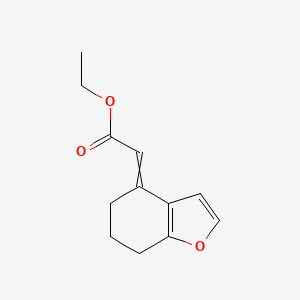

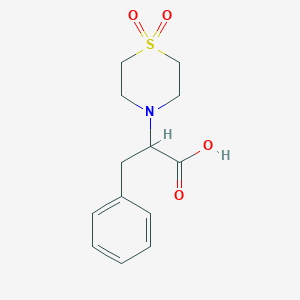

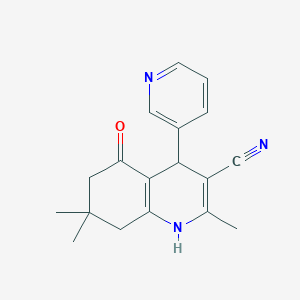
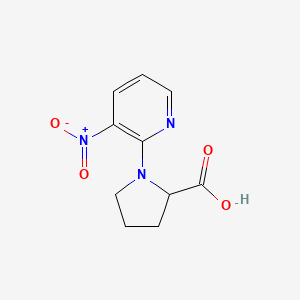
![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)
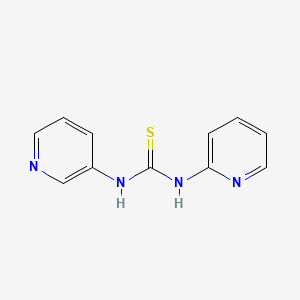
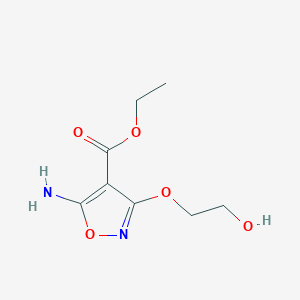
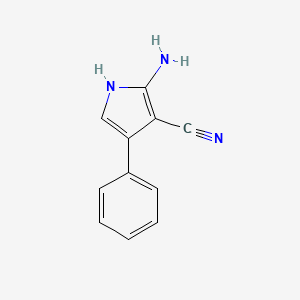


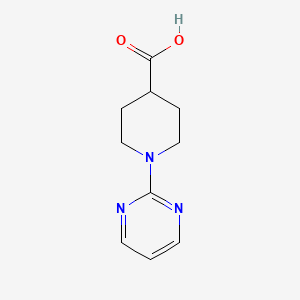
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)